3-Methoxyphenethylamine

Catalog No.
S516104
CAS No.
2039-67-0
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxyphenethylamine

CAS Number

2039-67-0

Product Name

3-Methoxyphenethylamine

IUPAC Name

2-(3-methoxyphenyl)ethanamine

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6,10H2,1H3

InChI Key

WJBMRZAHTUFBGE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCN

Synonyms

3-methoxy-4-hydroxyphenylethylamine, 3-methoxy-4-hydroxyphenylethylamine hydrobromide, 3-methoxy-4-hydroxyphenylethylamine hydrochloride, 3-methoxy-4-hydroxyphenylethylamine sulfate (2:1)

Canonical SMILES

COC1=CC=CC(=C1)CCN

Organic Synthesis

  • Pictet-Spengler Reaction: 3-MEPEA has been employed as a reactant in the perfluorooctanesulfonic acid (PFSA) catalyzed Pictet-Spengler reaction. This reaction allows for the formation of specific heterocyclic compounds useful in drug discovery and material science [1].

Source

[1] Sigma-Aldrich product page for 3-Methoxyphenethylamine, "Application" section

  • Synthesis of 1,3-Oxazepines: Research has explored the use of 3-MEPEA in the synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling. 1,3-Oxazepines are another class of heterocyclic compounds with potential applications in medicinal chemistry [1].

3-Methoxyphenethylamine is an organic compound classified as an aromatic amine. It has the molecular formula C9H13NOC_9H_{13}NO and a molecular weight of 151.21 g/mol. The compound features a methoxy group (-OCH₃) attached to a phenethylamine backbone, specifically at the meta position of the phenyl ring. This structural arrangement contributes to its unique chemical properties and biological activities. 3-Methoxyphenethylamine appears as a clear colorless to yellow liquid and is slightly soluble in chloroform and dimethyl sulfoxide, but insoluble in water .

, notably in organic synthesis. One significant reaction is the Pictet-Spengler reaction, where it acts as a substrate in the presence of perfluorooctanesulfonic acid, leading to the formation of tetrahydroisoquinoline derivatives . Additionally, it can be involved in palladium-catalyzed intramolecular coupling reactions, which are essential for synthesizing complex organic molecules such as 1,3-oxazepines .

The biological activity of 3-Methoxyphenethylamine has been explored primarily concerning its interaction with cytochrome P450 enzymes, particularly P450 2D6. Studies indicate that this compound can stimulate the reduction of ferric P450 2D6, which plays a crucial role in drug metabolism and the oxidation of various substrates . This interaction suggests potential implications for pharmacokinetics and drug-drug interactions involving medications metabolized by this enzyme.

The synthesis of 3-Methoxyphenethylamine typically involves several methods:

  • Reduction of Methoxyphenylacetone: This method often employs catalytic hydrogenation or reductive amination techniques.
  • Alkylation of Aniline Derivatives: The reaction of an appropriate methoxy-substituted aniline with ethylene oxide or other alkylating agents can yield 3-Methoxyphenethylamine.
  • Pictet-Spengler Reaction: As mentioned earlier, this reaction can also be utilized for synthesizing derivatives involving 3-Methoxyphenethylamine as a precursor .

3-Methoxyphenethylamine finds applications in various fields:

  • Pharmaceuticals: Its role as a precursor in synthesizing psychoactive substances and other pharmaceuticals highlights its significance in medicinal chemistry.
  • Research: It is utilized in studies investigating enzyme interactions and drug metabolism, particularly concerning cytochrome P450 enzymes.
  • Chemical Synthesis: The compound serves as an intermediate in producing more complex organic molecules used in various industrial applications .

Research on the interaction of 3-Methoxyphenethylamine with cytochrome P450 enzymes reveals its potential effects on drug metabolism. Specifically, studies show that it can influence the oxidation rates of other compounds processed by P450 2D6, indicating possible implications for individuals taking medications metabolized by this pathway . Understanding these interactions is crucial for assessing drug safety and efficacy.

Several compounds share structural similarities with 3-Methoxyphenethylamine, including:

  • Phenethylamine: A simple amine without substituents on the aromatic ring.
  • 4-Methoxyphenethylamine: Similar to 3-Methoxyphenethylamine but with the methoxy group at the para position.
  • 2-Methoxyphenethylamine: Features the methoxy group at the ortho position relative to the amine group.

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
3-MethoxyphenethylamineMethoxy at meta positionInfluences P450 enzyme activity
PhenethylamineNo substituents on phenyl ringBasic structure of many psychoactive drugs
4-MethoxyphenethylamineMethoxy at para positionDifferent metabolic profile
2-MethoxyphenethylamineMethoxy at ortho positionVaries in reactivity compared to meta

The uniqueness of 3-Methoxyphenethylamine lies in its specific placement of the methoxy group, which affects its biological activity and interactions with enzymes compared to its analogs. This distinct positioning may influence its pharmacological effects and potential therapeutic applications.

Core Structure and Functional Groups

3-MeOPEA belongs to the phenethylamine class, a group of compounds with a benzene ring linked to an ethylamine side chain. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol (free base) and 187.66 g/mol as the hydrochloride salt. The methoxy substituent at the 3-position distinguishes it from other phenethylamine derivatives, such as dopamine or tyramine.

Key Structural Features:

  • Phenyl Ring: A benzene ring with a methoxy group at the 3-position.
  • Ethylamine Side Chain: A two-carbon chain terminating in a primary amine (-NH₂).
  • Polar Functional Groups: Methoxy (-OCH₃) and amine (-NH₂) groups contribute to its solubility in polar solvents.

Molecular Properties:

PropertyValueSource
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol (free base)
Boiling Point118–119°C at 6 mmHg
Density1.038 g/mL at 25°C
SMILESCOC1=CC=CC(=C1)CCN
InChI KeyWJBMRZAHTUFBGE-UHFFFAOYSA-N

Spectroscopic Data

  • IR Spectrum: Peaks at 3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C stretch) confirm the presence of amine and methoxy groups.
  • NMR: ¹H NMR (CDCl₃, 400 MHz) shows δ 6.75–6.80 (m, aromatic H), δ 3.80 (s, OCH₃), and δ 2.75 (t, CH₂NH₂).

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

UNII

7WX5W6GM6F

Related CAS

2039-54-5 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (97.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2039-67-0

Wikipedia

3-methoxyphenylethylamine

Dates

Last modified: 08-15-2023

Explore Compound Types